molecular formula C8H8Br2 B2429120 2,6-Dibromo-p-xylene CAS No. 66788-13-4

2,6-Dibromo-p-xylene

Cat. No.: B2429120
CAS No.: 66788-13-4
M. Wt: 263.96
InChI Key: IWZNGNLJRXZVSV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Significance of Halogenated Aromatic Compounds in Contemporary Chemical Research

Halogenated aromatic compounds are a cornerstone of modern chemical research, serving as versatile building blocks in a multitude of synthetic applications. researchgate.net The introduction of halogen atoms, such as bromine, into an aromatic ring significantly alters the molecule's physical, chemical, and biological properties. numberanalytics.com This modification enhances the reactivity of the aromatic system, making it a valuable intermediate for subsequent chemical transformations. numberanalytics.com

Aryl halides are crucial starting materials for the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials like conjugated polymers and organic semiconductors. researchgate.net Their utility stems from the polarized carbon-halogen bond, which facilitates a variety of reactions, most notably cross-coupling reactions and nucleophilic aromatic substitutions. researchgate.net These reactions are fundamental in constructing the carbon skeletons of many organic compounds. numberanalytics.com

The process of introducing a halogen to an aromatic ring, known as electrophilic aromatic halogenation, is a classic and widely used organic reaction. wikipedia.org It typically involves the reaction of an aromatic compound with a halogen in the presence of a Lewis acid catalyst. wikipedia.org The strategic placement of halogens on an aromatic ring can direct subsequent reactions to specific positions, offering a powerful tool for regioselective synthesis. thieme-connect.com

The Unique Isomeric Architecture of 2,6-Dibromo-p-xylene within the Xylene Family

This compound, with the IUPAC name 1,3-dibromo-2,5-dimethylbenzene, is a specific isomer within the broader family of xylene derivatives. nih.gov Its structure is characterized by a benzene (B151609) ring substituted with two methyl groups at positions 1 and 4 (para-xylene) and two bromine atoms at positions 2 and 6. nih.gov This particular arrangement of substituents gives the molecule a unique steric and electronic profile.

The presence of two bromine atoms flanking one of the methyl groups and ortho to the other creates a sterically hindered environment around that region of the molecule. This steric hindrance can influence the molecule's reactivity and its ability to participate in certain chemical reactions.

From an electronic standpoint, the bromine atoms are electron-withdrawing through induction but electron-donating through resonance. The two methyl groups are electron-donating. This combination of electronic effects modulates the electron density of the aromatic ring, influencing its susceptibility to further electrophilic or nucleophilic attack. The specific substitution pattern of this compound distinguishes it from other dibromo-p-xylene isomers, such as 2,5-dibromo-p-xylene, and dictates its unique chemical behavior. A theoretical study has explored the effects of halogen substitution on the electronic properties of p-xylene (B151628), providing insights into the reactivity and stability of such compounds. researchgate.netnih.gov

Historical Context and Evolution of Research on Dibromo-p-xylene Isomers

Research into halogenated xylenes (B1142099) has been a part of organic chemistry for a considerable time, driven by their utility as synthetic intermediates. The initial focus was often on the fundamental reactions and properties of these compounds. For instance, early studies would have focused on the conditions required for the bromination of p-xylene and the separation and identification of the resulting isomers.

Over time, the focus of research has evolved. While foundational studies centered on basic reactivity, more recent research has explored the application of dibromo-p-xylene isomers in more complex synthetic endeavors. For example, α,α'-dibromo-p-xylene, an isomer where the bromine atoms are on the methyl groups, has been used in the synthesis of polymers and other advanced materials. researchgate.netsigmaaldrich.com This particular isomer has been employed in the preparation of N-phenylated polyamines and porous polymeric networks. sigmaaldrich.com It has also been utilized in the synthesis of a water-soluble molecular "boat" capable of selective guest encapsulation. uq.edu.auacs.org

The study of aryne reactions involving bromo-p-xylene derivatives represents another area of research evolution, demonstrating a move towards more intricate reaction mechanisms and synthetic applications. acs.org The development of new analytical techniques and computational methods has also allowed for a more detailed understanding of the structural and electronic properties of these isomers. researchgate.netnih.gov

Current State and Future Trajectories of Academic Inquiry into this compound

Current research on this compound and its isomers continues to expand into new and exciting areas. A significant area of interest is in materials science. For example, α,α'-dibromo-p-xylene is used as a building block for creating thin-film composite membranes for organic solvent nanofiltration. researchgate.net It is also a precursor in the synthesis of ABA-type block copolymers with potential applications in drug delivery. dergipark.org.tr

The unique structural features of dibromo-p-xylene isomers are being exploited in the field of supramolecular chemistry. The aforementioned synthesis of a molecular boat from α,α'-dibromo-p-xylene highlights the potential for creating complex, self-assembled structures with specific functions, such as the selective separation of other isomeric compounds. uq.edu.auacs.org The separation of xylene isomers is a significant industrial challenge, and research into materials that can selectively adsorb or separate them is of great interest. acs.orgresearchgate.net

Future research is likely to continue exploring the use of this compound and its isomers in the development of novel functional materials. This could include new polymers with tailored electronic or optical properties, advanced porous materials for separations and catalysis, and new ligands for coordination chemistry. As synthetic methods become more sophisticated, we can expect to see the incorporation of this and other halogenated aromatics into increasingly complex and functional molecular architectures.

Properties of this compound

PropertyValue
IUPAC Name 1,3-Dibromo-2,5-dimethylbenzene nih.gov
Molecular Formula C₈H₈Br₂ nih.gov
Molecular Weight 263.96 g/mol nih.gov
CAS Number 66788-13-4 nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3-dibromo-2,5-dimethylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Br2/c1-5-3-7(9)6(2)8(10)4-5/h3-4H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWZNGNLJRXZVSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)Br)C)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Br2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 2,6 Dibromo P Xylene

Strategies for Regioselective Bromination of p-Xylene (B151628) Towards 2,6-Dibromo-p-xylene

Achieving high selectivity for the 2,6-isomer in the bromination of p-xylene requires overcoming the inherent electronic and steric factors that favor the formation of other isomers. Researchers have explored various strategies, including specialized catalyst systems, novel brominating agents, and multi-step pathways to control the reaction's regioselectivity.

The direct bromination of p-xylene is an electrophilic aromatic substitution reaction. The two methyl groups are ortho-, para-directing activators. In p-xylene, the para position is blocked, so substitution is directed to the ortho positions (2, 3, 5, and 6). Since all four available positions are ortho to a methyl group, direct bromination tends to produce 2-bromo-p-xylene (B1265381) initially, followed by the formation of dibromo-isomers. vedantu.com The challenge lies in directing the second bromine atom to the 6-position specifically.

The use of zeolite catalysts has been investigated to control isomer selectivity in aromatic substitutions. Zeolites like ZSM-5 and H-mordenite can provide shape selectivity due to their defined pore structures. core.ac.ukresearchgate.net For xylene isomerization and alkylation, these catalysts can favor the formation of the less bulky p-xylene. core.ac.ukresearchgate.net In the context of bromination, a catalyst with pores that sterically hinder the formation of the 2,5- and 2,3-dibromo isomers could theoretically enhance the yield of this compound. For instance, studies on the bromination of other aromatics like chlorobenzene (B131634) have shown that Ca2+-Y zeolite can catalyze para-bromination with high selectivity. researchgate.net While not directly focused on this compound, this suggests that tailored microporous catalysts could be a viable strategy.

The choice of brominating agent and reaction conditions is crucial for controlling selectivity. wku.edu While molecular bromine (Br₂) is a common reagent, it often requires harsh conditions and a catalyst like FeBr₃, which can lead to poor regioselectivity and side reactions. wku.edusci-hub.se

Alternative brominating agents such as N-bromosuccinimide (NBS) have been developed as milder and more selective options. beilstein-journals.org The reactivity of NBS can be modulated by the reaction conditions. For instance, while NBS is often used for radical benzylic bromination in the presence of light, in the absence of initiators it can perform electrophilic aromatic bromination, although typically on highly activated rings. beilstein-journals.orgbeilstein-journals.org A study on the halogenation of phenols and anilines using NBS with polyethylene (B3416737) glycol (PEG) as a liquid-assisted grinding agent demonstrated high yields for mono- and di-bromo derivatives, indicating that the reaction environment significantly influences the outcome. beilstein-journals.org However, the same study noted that p-xylene showed negligible conversion under these conditions, highlighting the difficulty in brominating less activated systems selectively. beilstein-journals.org

The combination of Br₂ with sulfuryl chloride (SO₂Cl₂) over a zeolite catalyst has been reported as a selective system for the para-bromination of compounds like chlorobenzene and o-xylene, suggesting its potential applicability to other substituted benzenes. researchgate.net

Given the difficulties in achieving regioselectivity through direct bromination, multi-step synthetic pathways are often a more reliable approach. These methods involve introducing a directing group to control the position of subsequent bromination.

One established strategy involves the use of a blocking group. For example, sulfonation of an aromatic ring is a reversible reaction. msu.edu A sulfonic acid group can be introduced to block a more reactive position, forcing bromination to occur at a different site. Subsequently, the sulfonic acid group can be removed by hydrolysis. This strategy is used to prepare 3-bromo-o-xylene, where direct bromination would yield the 4-bromo isomer. msu.edu A similar principle could be applied to p-xylene, by first introducing a functional group that directs bromination to the desired positions.

Another powerful strategy involves starting with a precursor that already contains a substituent pattern conducive to forming the 2,6-dibromo product. For example, starting with 4-methylaniline (p-toluidine), the strongly activating amino group directs bromination to the positions ortho to it (positions 3 and 5 relative to the amino group, which are 2 and 6 relative to the methyl group). After dibromination, the amino group can be removed via a Sandmeyer-type reaction (diazotization followed by reduction with a reagent like hypophosphorous acid, H₃PO₂). libretexts.org This method circumvents the isomer problem of direct bromination of p-xylene. libretexts.org

A similar approach could start from 2,5-dimethylphenol. The hydroxyl group is a strong activating and ortho-para directing group. Bromination would be expected to occur ortho to the hydroxyl group, at the 6-position. After a second bromination, the hydroxyl group could potentially be removed through a series of reactions.

These multi-step approaches, while longer, offer a much higher degree of control and are often the preferred method for obtaining pure isomers of substituted aromatics. For instance, the synthesis of 2-substituted 5-bromobenzoic acids has been achieved through a regioselective halogen-metal exchange on 3-substituted 1,2-dibromo arenes, showcasing how pre-existing substitution patterns can direct subsequent reactions. organic-chemistry.org

Development of Novel Brominating Agents and Reaction Conditions

Challenges in the Selective Production of this compound

The synthesis of this compound is complicated by fundamental principles of electrophilic aromatic substitution and the potential for unwanted side reactions.

The primary challenge in producing this compound is controlling the isomeric distribution. The two methyl groups in p-xylene activate all four available positions on the ring (2, 3, 5, and 6) for electrophilic attack. vedantu.com After the first bromination, which yields 2-bromo-p-xylene, the directing effects of two methyl groups and one bromine atom influence the position of the second substitution. The methyl groups are activating and ortho-, para-directing, while the bromine is deactivating but also ortho-, para-directing.

The directing effects of the substituents can either reinforce or oppose each other. jove.com In 2-bromo-p-xylene, the remaining open positions are 3, 5, and 6. The methyl group at position 1 directs to positions 2 (blocked) and 6. The methyl group at position 4 directs to positions 3 and 5. The bromine at position 2 directs to positions 3 (blocked by proximity) and 6. The combined directing effects favor substitution at positions 3, 5, and 6, leading to a mixture of 2,3-dibromo-p-xylene, 2,5-dibromo-p-xylene, and the desired this compound. Separating these isomers is difficult due to their similar physical properties, such as boiling points. google.com

The table below illustrates the possible dibrominated isomers from p-xylene.

Isomer NameStructure
2,3-Dibromo-p-xyleneA benzene (B151609) ring with methyl groups at positions 1 and 4, and bromine atoms at positions 2 and 3.
2,5-Dibromo-p-xyleneA benzene ring with methyl groups at positions 1 and 4, and bromine atoms at positions 2 and 5.
This compoundA benzene ring with methyl groups at positions 1 and 4, and bromine atoms at positions 2 and 6.

This interactive table summarizes the potential isomeric products.

Beyond the formation of isomers, another significant challenge is the mitigation of unwanted side reactions. wku.edu Over-bromination is a common issue, leading to the formation of tribromo-p-xylene and other polybrominated species. The reaction conditions must be carefully controlled (e.g., stoichiometry of the brominating agent, temperature, and reaction time) to minimize these by-products. google.com

Furthermore, the use of molecular bromine generates corrosive and hazardous hydrogen bromide (HBr) as a by-product, which reduces the atom economy of the reaction and requires neutralization before disposal. wku.edu Some modern methods aim to address this by using greener oxidative bromination reagents or systems that recycle the bromide. wku.edugoogle.com

Another potential side reaction, especially under certain conditions, is benzylic bromination, where a bromine atom substitutes a hydrogen on one of the methyl groups. beilstein-journals.orgvaia.com This radical reaction is typically promoted by UV light or radical initiators and is generally avoided during electrophilic aromatic substitution by carrying out the reaction in the dark and without such initiators. beilstein-journals.org

The table below details common challenges and mitigation strategies.

ChallengeDescriptionMitigation Strategy
Isomer Formation Formation of 2,3- and 2,5-dibromo-p-xylene alongside the desired 2,6-isomer due to competing directing effects.Use of shape-selective catalysts (zeolites), or multi-step synthesis involving directing groups. core.ac.uklibretexts.org
Over-bromination Reaction proceeds past the dibromo stage to form tribromo-p-xylene and other polybrominated by-products.Careful control of stoichiometry, temperature, and reaction time; gradual addition of the brominating agent. google.com
By-product Generation Formation of hazardous by-products like HBr from the use of Br₂.Use of alternative brominating agents like NBS; implementation of greener methods with oxidants that produce water as a by-product. wku.edubeilstein-journals.org
Benzylic Bromination Unwanted radical substitution on the methyl groups.Conduct the reaction in the dark and without radical initiators. beilstein-journals.org

This interactive table outlines the primary challenges in the synthesis of this compound and the corresponding strategies to overcome them.

Control of Isomeric Distribution in Electrophilic Aromatic Substitution Reactions

Advanced Separation and Purification Techniques for this compound from Isomeric Mixtures

The separation of this compound from its isomers, particularly the thermodynamically favored 2,5-dibromo-p-xylene, is a significant hurdle in obtaining the pure compound. The isomers possess identical molecular weights and similar boiling points and polarities, rendering conventional separation techniques like fractional distillation largely ineffective. Therefore, advanced separation methodologies are required.

Gas Chromatography (GC)

High-resolution capillary gas chromatography offers a powerful tool for the analytical and preparative separation of challenging isomer mixtures. The efficacy of the separation is highly dependent on the choice of the stationary phase within the GC column.

Research into separating similar aromatic isomers has highlighted several classes of advanced stationary phases:

Liquid Crystalline Phases: Stationary phases based on liquid crystals have demonstrated exceptional selectivity for positional isomers. Their ordered, anisotropic structures allow them to differentiate between the subtle differences in the molecular shape and dimensions of isomers like dibromoxylenes. vurup.sk

Calixarene-Based Phases: Calixarenes are macrocyclic compounds with a three-dimensional, π-rich cavity. When used as a stationary phase, a PEG-modified calix arene (C4A-PEG-2PTSC) has shown excellent separation for halogenated benzene and xylidine (B576407) isomers. scielo.br The separation mechanism is driven by a combination of van der Waals forces, dipole-dipole interactions, hydrogen bonding, and π-π interactions, which collectively allow for nuanced molecular recognition. scielo.br

Ionic Liquid Phases: Ionic liquids (ILs) used as GC stationary phases offer unique separation mechanisms. An SLB-IL60 column, for example, can effectively separate the three primary xylene isomers. sigmaaldrich.com Geminal ionic liquids, such as 1,4-bis(1,1'-butyl-3,3'-methylene-imidazolium)-benzene bis[(trifluoromethyl) sulfonyl] imide (BBMIB-NTf₂), have also proven highly effective for separating aromatic positional isomers like dichlorobenzene, suggesting their potential for dibromoxylene separation. researchgate.net

Stationary Phase TypeExample(s)Separation PrincipleApplication for Isomer Separation
Liquid Crystals PrBHP, MEABShape selectivity based on molecular geometry and elongation. vurup.skProven effective for separating positional and cis-trans isomers of hydrocarbons. vurup.sk
Calixarenes C4A-PEG-2PTSCHost-guest chemistry, π-π interactions, dipole interactions. scielo.brDemonstrated high separation capacity for toluidine and xylidine isomers. scielo.br
Ionic Liquids SLB-IL60, BBMIB-NTf₂Multiple interaction mechanisms including dispersion, dipole, and hydrogen bonding. sigmaaldrich.comresearchgate.netEffective for separating xylene and dichlorobenzene isomers. sigmaaldrich.comresearchgate.net

High-Performance Liquid Chromatography (HPLC)

Similar to GC, the development of novel stationary phases is key to achieving separation of dibromoxylene isomers via HPLC. Metal-Organic Frameworks (MOFs) have emerged as a promising class of materials for this purpose.

MOF-Based Stationary Phases: MOFs are crystalline materials with a porous structure that can be tailored for specific molecular separations. Columns packed with MOFs such as MIL-53(Fe) and MIL-53(Cr) have successfully achieved baseline separation of xylene and dichlorobenzene isomers in reverse-phase HPLC. rsc.orgresearchgate.net The separation is based on a combination of the isomers' interaction with the metal centers and the organic linkers of the MOF, as well as size exclusion effects related to the pore structure. This approach could be adapted for the separation of dibromo-p-xylene isomers.

Stationary PhaseIsomers SeparatedMobile PhaseReference
MIL-53(Fe) Dichlorobenzene isomersAcetonitrile/Water (80:20) rsc.org
MIL-53(Cr) Xylene isomers100% Acetonitrile rsc.org
MIL-53(Al) Dichlorobenzene isomers100% Acetonitrile rsc.org

Selective Adsorption and Crystallization

Beyond chromatography, methods that rely on molecular recognition in the solid state present an energy-efficient alternative for separating highly similar isomers.

Host-Guest Complexation: This technique involves using a "host" molecule that is specifically designed to bind to one "guest" isomer over others, facilitating its separation. For instance, specially designed bis-hydrazone compounds have been shown to selectively form crystalline inclusion complexes with p-xylene, allowing its separation from a mixture of xylene isomers. rsc.org Similarly, a nonporous molecular crystal, TPBD, has demonstrated exceptionally high selectivity for p-xylene over other C8 aromatics through specific intermolecular interactions. nih.gov While these examples focus on p-xylene itself, the principle of designing a host molecule with a cavity size and chemical functionality perfectly matched to the target this compound isomer represents an advanced strategy for its purification. This selective crystallization approach could effectively isolate the desired isomer from a complex reaction mixture.

Theoretical and Computational Investigations of 2,6 Dibromo P Xylene

Quantum Chemical Studies on Molecular Geometry and Electronic Structure

Theoretical and computational chemistry provide powerful tools for understanding the intrinsic properties of molecules like 2,6-dibromo-p-xylene. Through the application of quantum chemical methods, detailed insights into its geometry and electronic characteristics can be obtained.

Density Functional Theory (DFT) Calculations for Structural Optimization

Density Functional Theory (DFT) has been employed to determine the optimized geometry of this compound. Specifically, calculations using the B3LYP method with a 6-311+G(d,p) basis set have been utilized to model the compound. researchgate.net This level of theory provides a reliable approach for predicting the structural parameters of halogenated aromatic compounds. The optimization process involves finding the minimum energy conformation of the molecule, which corresponds to its most stable three-dimensional structure. researchgate.netnih.gov

Analysis of Bond Lengths, Bond Angles, and Dihedral Angles

Following structural optimization, a detailed analysis of the molecule's geometric parameters can be performed. The bond lengths, bond angles, and dihedral angles provide a quantitative description of the molecular structure. For this compound, these parameters are influenced by the electronic and steric effects of the bromine and methyl substituents on the p-xylene (B151628) core. researchgate.netnih.gov

Studies have shown that the substitution of halogens on a p-xylene ring affects the bond angles. researchgate.netnih.gov While the introduction of a halogen generally increases the bond angles, this effect is moderated by the increasing size of the halogen atom. nih.gov

Table 1: Selected Optimized Geometrical Parameters of this compound (DBPX) Calculated by B3LYP/6-311+G(d,p) researchgate.net Note: The specific values for this compound were part of a comparative study. The table below is a representative format based on the available data for similar compounds.

ParameterBond/AtomsValue (Å or °)
Bond Length C-BrSpecific value not available in search results
C-C (aromatic)Specific value not available in search results
C-C (methyl)Specific value not available in search results
C-HSpecific value not available in search results
Bond Angle C-C-C (aromatic)Specific value not available in search results
C-C-BrSpecific value not available in search results
H-C-H (methyl)Specific value not available in search results
Dihedral Angle Specific atomsSpecific value not available in search results

Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Electron Delocalization

Natural Bond Orbital (NBO) analysis is a powerful technique used to study intramolecular interactions, charge transfer, and electron delocalization within a molecule. researchgate.netajol.info For this compound, NBO analysis reveals significant hyperconjugative interactions that contribute to the molecule's stability. researchgate.net

A key finding from NBO analysis is the interaction between the lone pair electrons of the bromine atoms and the aromatic ring. This non-bonding interaction enhances the stability of the molecule. researchgate.netresearcher.life The analysis quantifies these interactions in terms of second-order perturbation energy, E(2), where a higher value indicates a stronger interaction. researchgate.net These interactions, often described as intramolecular charge transfer (ICT), play a crucial role in stabilizing the molecular system. researchgate.net

Electronic Properties and Global/Local Reactivity Descriptors

The electronic properties of this compound govern its reactivity and potential applications. Computational methods allow for the calculation of various descriptors that provide insight into these characteristics.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Analysis for Electronic Transitions and Reactivity

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental electronic properties that determine a molecule's ability to donate or accept electrons. The HOMO represents the outermost orbital containing electrons and is associated with the molecule's electron-donating capability (nucleophilicity). Conversely, the LUMO is the innermost empty orbital and relates to the molecule's electron-accepting ability (electrophilicity). researchgate.netnih.gov

For this compound (DBPX), calculations have shown that it is the best electron acceptor (most electrophilic) when compared to p-xylene (PX), 3,6-difluoro-p-xylene (DFPX), and 3,6-dichloro-p-xylene (DCPX). researchgate.netnih.gov This is attributed to the electron-withdrawing nature of the bromine atoms. The energy gap between the HOMO and LUMO (E_gap = E_LUMO - E_HOMO) is an indicator of chemical reactivity and stability. nih.govrsc.org A smaller energy gap generally implies higher reactivity and lower stability. nih.gov In the series of studied p-xylene derivatives, DBPX exhibits a trend of decreasing stability and increasing reactivity. researchgate.netnih.gov

Table 2: Calculated HOMO, LUMO, and Energy Gap values (in eV) for this compound and related compounds. researchgate.netnih.gov Note: The values are based on a comparative study.

CompoundHOMO (eV)LUMO (eV)Energy Gap (eV)
p-Xylene (PX)Specific value not available in search resultsSpecific value not available in search resultsSpecific value not available in search results
3,6-Difluoro-p-xylene (DFPX)Specific value not available in search resultsSpecific value not available in search resultsSpecific value not available in search results
3,6-Dichloro-p-xylene (DCPX)Specific value not available in search resultsSpecific value not available in search resultsSpecific value not available in search results
This compound (DBPX) Specific value not available in search resultsSpecific value not available in search resultsSpecific value not available in search results

Molecular Electrostatic Potential (MEP) Mapping for Electrostatic Interaction Sites

The Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution around a molecule. It is a valuable tool for identifying the sites susceptible to electrophilic and nucleophilic attack. acs.org The MEP is plotted onto the electron density surface, with different colors representing different potential values. Typically, red indicates regions of negative electrostatic potential (electron-rich), which are prone to electrophilic attack, while blue represents regions of positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. Green areas denote regions of neutral potential. acs.org

For a molecule like this compound, the MEP map would highlight the electron-rich areas around the bromine atoms due to their lone pairs and the electron-deficient regions on the hydrogen atoms of the methyl groups and the aromatic ring. This information is crucial for understanding and predicting the molecule's intermolecular interactions. acs.org

Fukui Functions and Dual Descriptor Analysis for Nucleophilic and Electrophilic Sites

Fukui functions and the dual descriptor are critical tools within conceptual Density Functional Theory (DFT) for predicting the reactivity of a chemical species. They help identify which atoms within a molecule are most susceptible to nucleophilic or electrophilic attack.

Theoretical Framework

The Fukui function, ƒ(r), quantifies the change in electron density at a specific point, r, as the total number of electrons in the system, N, changes. In practice, condensed-to-atom variants of the Fukui function are calculated to pinpoint reactivity at specific atomic sites. There are three main types:

ƒ+(r): for nucleophilic attack (measures the ability of a site to accept an electron). A high value indicates a good electrophilic site.

ƒ-(r): for electrophilic attack (measures the ability of a site to donate an electron). A high value indicates a good nucleophilic site.

ƒ0(r): for radical attack.

The dual descriptor , Δƒ(r), is derived from these functions (Δƒ(r) = ƒ+(r) - ƒ-(r)). It provides a more precise and unambiguous way to determine site selectivity:

If Δƒ(r) > 0 , the site is electrophilic and prone to nucleophilic attack.

If Δƒ(r) < 0 , the site is nucleophilic and prone to electrophilic attack.

For this compound, a computational study would involve calculating the optimized geometries and electronic structures of the neutral molecule, its cation (N-1 electrons), and its anion (N+1 electrons). The electron densities for each are then used to compute the Fukui functions and dual descriptor values for each atom.

Predicted Reactivity for this compound

Vibrational Spectroscopy through Computational Modeling

Computational modeling is a powerful method for predicting and interpreting the vibrational spectra (Infrared and Raman) of molecules.

A standard theoretical investigation of the vibrational modes of this compound would involve geometry optimization and frequency calculations using DFT methods, such as B3LYP, paired with a suitable basis set (e.g., 6-311++G(d,p)).

This compound has 18 atoms (C8H8Br2) and, being a non-linear molecule, possesses 3N-6 = 3(18)-6 = 48 normal modes of vibration. A computational analysis would predict the wavenumbers for each of these 48 modes. These modes would be assigned to specific molecular motions, such as:

C-H stretching from the methyl groups and the aromatic ring.

C-C stretching within the aromatic ring.

C-Br stretching , which are expected at lower frequencies.

In-plane and out-of-plane bending modes for C-H and C-C-C bonds.

Torsional modes , including the rotation of the methyl groups.

The presence of heavy bromine atoms and their specific 2,6-substitution pattern would significantly influence the vibrational frequencies compared to p-xylene, providing a unique spectral fingerprint.

While frequency calculations provide the wavenumbers of vibrational modes, they are often complex mixtures of several types of motion. Potential Energy Distribution (PED) analysis is used to quantify the contribution of individual internal coordinates (like stretching or bending of specific bonds) to each normal mode. researchgate.net This allows for a more precise and unambiguous assignment of the calculated vibrational bands. researchgate.netresearchgate.net

For this compound, a PED analysis would be crucial for accurately assigning the vibrations, especially in the fingerprint region of the spectrum where ring stretching, C-H bending, and C-Br stretching modes can mix. For example, it would clarify the degree to which the C-Br stretching vibrations are coupled with the C-C ring vibrations. Software like VEDA (Vibrational Energy Distribution Analysis) is commonly used for this purpose. researchgate.net

Due to the lack of specific computational studies, a data table of predicted frequencies and their PED assignments for this compound cannot be provided.

Theoretical Prediction and Assignment of Fundamental Vibrational Modes

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis of this compound would primarily focus on the rotation of the two methyl groups. The key factor influencing conformational preference is the steric hindrance between the hydrogen atoms of the methyl groups and the large, adjacent bromine atoms.

A computational investigation would involve performing a relaxed potential energy surface scan. This is done by systematically rotating one or both of the methyl groups (defined by a dihedral angle, e.g., Br-C2-C1-H) and calculating the relative energy at each step. This scan would reveal the lowest energy (most stable) conformations and the energy barriers for rotation between them.

It is expected that the most stable conformation would have the methyl C-H bonds staggered with respect to the C-Br and C-C ring bonds to minimize steric repulsion. The energy barrier to methyl group rotation would likely be significantly higher than in unsubstituted p-xylene due to the bulky bromine atoms adjacent to the methyl groups.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing insight into the dynamic behavior of a system. nih.gov An MD simulation of this compound would offer a picture of its behavior in different environments, such as in a solvent like water or an organic solvent.

The simulation would track the molecule's conformational changes, including methyl group rotations and ring vibrations, over a period of time (from picoseconds to nanoseconds). nih.gov When placed in a solvent, the simulation could be used to study:

Solvation Structure: How solvent molecules arrange around the solute (this compound). The hydrophobic aromatic ring and methyl groups would interact differently with polar and non-polar solvents compared to the more polar C-Br bonds.

Interaction Energies: Calculating the van der Waals and electrostatic interaction energies between the solute and solvent. synquestlabs.com

Dynamic Properties: Analyzing properties like the radial distribution function to understand the probability of finding solvent molecules at a certain distance from specific atoms on the this compound molecule.

Such simulations are computationally intensive but provide valuable information that complements static quantum chemical calculations. However, no specific MD simulation studies for this compound have been found in the reviewed literature.

Advanced Spectroscopic Characterization of 2,6 Dibromo P Xylene

High-Resolution Vibrational Spectroscopy (FTIR, Raman) for Conformational and Structural Elucidation

Vibrational spectroscopy, encompassing Fourier-transform infrared (FTIR) and Raman techniques, offers a powerful non-destructive means to probe the conformational and structural properties of molecules. Theoretical studies, often employing Density Functional Theory (DFT), complement experimental findings by providing calculated vibrational frequencies and potential energy distribution (PED) analysis, which aids in the definitive assignment of observed spectral bands. researchgate.netnih.gov

Key Vibrational Frequencies for Halogenated p-Xylene (B151628) Derivatives
Vibrational ModeTypical Wavenumber Range (cm⁻¹)Spectroscopic Technique
C-H stretch (aromatic)3100 - 3000FTIR, Raman
C-H stretch (methyl)3000 - 2850FTIR, Raman
C-C stretch (aromatic ring)1600 - 1450FTIR, Raman
C-H bend (methyl)1470 - 1370FTIR, Raman
C-Br stretch700 - 500FTIR, Raman

This table presents typical wavenumber ranges for key vibrational modes in halogenated p-xylene derivatives based on general spectroscopic principles and findings from related studies. researchgate.netresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Regioisomeric Purity and Connectivity Determination

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the regioisomeric purity and atomic connectivity of 2,6-Dibromo-p-xylene. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

In the ¹H NMR spectrum, the chemical shifts and splitting patterns of the aromatic and methyl protons are diagnostic. For this compound, one would expect to see distinct signals for the aromatic protons and a singlet for the chemically equivalent methyl protons. The integration of these signals provides the ratio of protons in different environments, further confirming the structure.

¹H and ¹³C NMR Data for Dibromo-p-xylene Isomers (in CDCl₃)
CompoundNucleusChemical Shift (δ, ppm)MultiplicityAssignment
2,5-Dibromo-p-xylene¹H7.33sAr-H
2.35sCH₃
¹³C138.3Ar-C
22.5CH₃

This table is populated with representative data for a dibromo-p-xylene isomer to illustrate the type of information obtained from NMR spectroscopy. spectrabase.comspectrabase.comrsc.org

Advanced Mass Spectrometry Techniques for Precise Molecular Formula and Fragmentation Analysis

Advanced mass spectrometry (MS) techniques are critical for determining the precise molecular formula and understanding the fragmentation pathways of this compound. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental composition. The isotopic pattern created by the two bromine atoms (⁷⁹Br and ⁸¹Br) is a characteristic feature in the mass spectrum, showing a distinctive M, M+2, and M+4 pattern with a specific intensity ratio.

Electron ionization (EI) mass spectrometry typically induces fragmentation of the molecule. The fragmentation pattern provides valuable structural information. For this compound, common fragmentation pathways would likely involve the loss of a bromine atom or a methyl group. The resulting fragment ions are then detected, and their mass-to-charge ratios help to piece together the molecular structure. The mass spectrum of the related compound 2,3,5,6-Tetrabromo-p-xylene shows the molecular ion as the base peak, indicating its relative stability. nist.gov

Mass Spectrometry Data for Dibrominated Xylenes (B1142099)
CompoundMolecular FormulaMolecular Weight (g/mol)Key Fragmentation Pathways
This compoundC₈H₈Br₂263.96Loss of Br, Loss of CH₃

This table outlines the expected mass spectrometry data for this compound based on its structure and general fragmentation patterns of similar compounds. nist.govresearchgate.netnih.gov

X-ray Diffraction Studies for Solid-State Molecular Packing and Crystal Structure

X-ray diffraction (XRD) on single crystals is the definitive method for determining the three-dimensional arrangement of atoms in the solid state. This technique provides precise bond lengths, bond angles, and information about intermolecular interactions, such as halogen bonding, which can influence the molecular packing.

While a specific crystal structure for this compound was not found in the search results, studies on related diiodo-xylenes demonstrate the power of this technique. rsc.org For instance, the crystal structure of 2,6-diiodo-p-xylene reveals the precise geometry of the molecule and how the molecules pack in the crystal lattice, influenced by halogen···halogen interactions. rsc.org Such studies on this compound would provide invaluable data on its solid-state conformation and intermolecular forces.

Illustrative Crystallographic Data for a Dihalo-p-xylene
ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)Value
b (Å)Value
c (Å)Value
β (°)Value
Volume (ų)Value

This table provides an illustrative example of the type of data obtained from a single-crystal X-ray diffraction study, based on a related dihalo-p-xylene compound. rsc.org

Exploration of 2,6 Dibromo P Xylene in Advanced Materials Science Research

2,6-Dibromo-p-xylene as a Monomer in Polymer Chemistry

The utility of dibrominated aromatic compounds as monomers is well-established, particularly in the synthesis of conjugated polymers through various cross-coupling reactions. The bromine atoms serve as reactive handles for forming new carbon-carbon bonds, enabling the construction of extended π-systems critical for electronic and optoelectronic applications.

Rational Design and Synthesis of Novel Polymeric Architectures Incorporating this compound Units

The rational design of polymers using brominated xylene monomers is centered on controlling the final material's properties through the monomer's structure. While specific examples of polymerization using this compound are not extensively documented in readily available literature, the synthetic routes employed for its isomers are directly applicable and illustrative.

For instance, the isomer 1,4-Dibromo-2,5-dimethylbenzene is a common building block for poly(phenylene ethynylene) (PPE) and other conjugated polymers via Sonogashira or Suzuki coupling reactions. vulcanchem.comrsc.org In a typical Sonogashira coupling, a di-alkyne is reacted with the dibrominated monomer using a palladium catalyst and a copper(I) co-catalyst to build the polymer chain. libretexts.org

The theoretical application of this compound in a similar reaction would result in a polymer with a distinct "kinked" or non-linear backbone due to the meta-arrangement of the bromine atoms relative to each other. This contrasts with the linear polymers produced from the 1,4-isomer. This designed-in structural disruption would be expected to reduce intermolecular packing, decrease crystallinity, and enhance the solubility of the resulting polymer in common organic solvents. A hypothetical synthesis is outlined below:

Table 1: Hypothetical Polymerization using this compound

Reaction TypeMonomersCatalyst SystemExpected Polymer BackboneAnticipated Property Change (vs. 1,4-isomer)
Sonogashira CouplingThis compound + 1,4-DiethynylbenzenePd(PPh₃)₄ / CuI / Amine BaseAlternating kinked phenylene and linear phenylene-ethynylene unitsIncreased solubility, reduced crystallinity, blue-shifted absorption
Suzuki CouplingThis compound + 1,4-Benzenediboronic acidPd(PPh₃)₄ / Aqueous BaseKinked poly(p-phenylene)Higher solubility, lower conjugation length

Investigation of Polymerization Mechanisms and Kinetics Involving Aryl-Brominated Monomers

The polymerization of aryl-brominated monomers is predominantly achieved through transition-metal-catalyzed cross-coupling reactions. The Sonogashira reaction is a key method for forming C(sp²)-C(sp) bonds, essential for many conjugated polymers. libretexts.org

The catalytic cycle generally involves:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl-bromide (e.g., this compound), inserting itself into the carbon-bromine bond to form a Pd(II) species.

Transmetalation: A copper-acetylide, formed in situ from the terminal alkyne monomer and the Cu(I) co-catalyst, transfers the acetylide group to the palladium center.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, allowing the cycle to continue.

The kinetics of these reactions are influenced by the nature of the halogen. For aryl halides, the reactivity order is typically I > Br > Cl. Brominated monomers are often preferred as they offer a balance of good reactivity and stability for synthesis and purification. The steric hindrance around the bromine atoms also plays a crucial role. In this compound, one bromine atom is flanked by two methyl groups, which could sterically hinder its reaction compared to the less-hindered bromine, potentially affecting polymerization rates and the ability to achieve high molecular weight polymers.

Structure-Property Relationships in Polymers Derived from this compound

The relationship between a polymer's structure and its macroscopic properties is a fundamental concept in materials science. The incorporation of a this compound unit would impart specific characteristics.

Solubility: The presence of two methyl groups on the benzene (B151609) ring generally enhances solubility in organic solvents, a critical factor for solution-based processing of polymers.

Conformation and Morphology: As noted, the 1,3-substitution pattern of the bromine atoms would force a non-linear chain propagation. This would likely lead to amorphous polymers with lower melting points and glass transition temperatures compared to their linear counterparts derived from the 1,4-isomer.

Optical and Electronic Properties: The non-linear structure would interrupt the π-conjugation along the polymer backbone. This typically results in a larger HOMO-LUMO gap and a blue-shift in the polymer's absorption and emission spectra. Studies on poly(p-phenylene vinylene) derivatives show that systematic changes to the aromatic units can significantly shift the emission profile. bldpharm.com While potentially reducing conductivity, this property could be exploited for designing blue-light-emitting materials. acs.org

Role in Supramolecular Chemistry Research

Supramolecular chemistry focuses on chemical systems composed of multiple molecules held together by non-covalent interactions. wikipedia.org The defined geometry and electronic features of molecules like this compound make them valuable scaffolds for building larger, functional supramolecular assemblies.

Directed Self-Assembly Processes Utilizing the Steric and Electronic Properties of this compound Scaffolds

Self-assembly is guided by a combination of forces including hydrogen bonding, π-π stacking, and halogen bonding. The bromine atoms in this compound can act as halogen bond donors, interacting with electron-rich atoms to direct the formation of ordered structures.

The specific properties of this compound that influence self-assembly include:

Steric Profile: The bulky methyl groups create a unique three-dimensional shape that can direct how molecules pack in a crystal lattice or on a surface. Research on related disubstituted benzenes shows that steric effects can dictate the ordering of guests within a host framework, sometimes overriding other interactions. acs.org

Electronic Distribution: The electron-withdrawing bromine atoms and electron-donating methyl groups create a specific quadrupole moment on the aromatic ring, influencing electrostatic and π-π stacking interactions. This precise electronic character is critical for molecular recognition.

While direct studies on the self-assembly of this compound are limited, research on similar molecules like 1,3,5-tribromobenzene (B165230) demonstrates that bromine atoms can mediate the formation of complex two-dimensional networks on metal surfaces. researchgate.net

Investigation of Host-Guest Chemistry and Molecular Recognition Phenomena

Host-guest chemistry involves a larger host molecule encapsulating a smaller guest molecule with high specificity. wikipedia.org This molecular recognition is driven by the complementary shapes, sizes, and chemical interactions between the host and guest.

Although this compound itself is a small molecule, it can be incorporated as a key structural unit into larger host molecules like cyclophanes or other macrocycles. Its rigid, well-defined geometry and the potential for halogen bonding make it an attractive component for designing molecular cavities.

Table 2: Potential Host-Guest Interactions Involving this compound Scaffolds

Host ComponentPotential GuestKey InteractionPrinciple of Recognition
Macrocycle containing a this compound unitElectron-rich aromatic molecules (e.g., benzene, aniline)π-π stacking, Halogen bondingShape and electronic complementarity of the cavity
This compound (as a guest)Cyclodextrins, Cucurbiturils, Metal-Organic FrameworksHydrophobic interactions, van der Waals forcesSize and shape selectivity of the host's cavity

The study of how different xylene isomers are selectively bound by host compounds is an active area of research. uct.ac.za The unique shape of the 2,6-isomer would lead to different binding affinities compared to its linear or less-substituted counterparts, providing a basis for separation and sensing applications.

Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of published research specifically detailing the use of this compound (IUPAC name: 1,3-Dibromo-2,5-dimethylbenzene) for the applications outlined in the requested article structure. Searches for the synthesis of novel ligand systems derived from this specific compound and subsequent evaluations of their catalytic activity did not yield relevant findings.

The scientific literature extensively covers related isomers, such as 1,4-Dibromo-2,5-dimethylbenzene and α,α'-Dibromo-p-xylene, for catalyst and ligand development. These compounds are frequently used as precursors in reactions like Suzuki couplings to form bipyridyl ligands or in the synthesis of N-heterocyclic carbene (NHC) macrocycles. However, no specific data, research findings, or established synthetic routes were found for this compound in the context of catalyst design or ligand synthesis.

Due to the strict requirement to focus solely on this compound and the lack of available data, it is not possible to generate a scientifically accurate and informative article for the specified sections on its application in catalyst design and ligand synthesis.

Reactivity and Reaction Pathways of 2,6 Dibromo P Xylene

Mechanistic Studies of Substitution Reactions on the Aromatic Ring

The bromine atoms on the aromatic ring of 2,6-dibromo-p-xylene are susceptible to nucleophilic aromatic substitution reactions. There are two primary mechanisms for such reactions when a bromide ion acts as the leaving group: the SNAr mechanism and the benzyne (B1209423) mechanism. gla.ac.uk The SNAr mechanism typically requires the presence of electron-withdrawing groups positioned ortho or para to the bromine, which help to stabilize the anionic intermediate. gla.ac.uk In contrast, the benzyne mechanism necessitates a hydrogen atom ortho to the bromine and the use of a strong base. gla.ac.uk

Theoretical studies using Density Functional Theory (DFT) have provided insights into the chemical reactivity of halogen-substituted p-xylenes. These studies suggest that the stability of these compounds increases, and their reactivity decreases as you move from dibromo-p-xylene to dichloro- and then difluoro-p-xylene. researchgate.net Natural Bond Orbital (NBO) analysis has further revealed that non-bonding interactions between the lone pair electrons of the halogen atoms and the aromatic ring contribute to the increased stability of the halogen-substituted molecules. researchgate.net

Advanced Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) Utilizing Aryl Bromides of this compound

The carbon-bromine bonds in this compound serve as reactive sites for various palladium-catalyzed cross-coupling reactions, which are fundamental methods for forming carbon-carbon and carbon-heteroatom bonds. cnr.itresearchgate.net

Suzuki-Miyaura Reaction

The Suzuki-Miyaura reaction is a powerful tool for forming carbon-carbon bonds by coupling an organoboron compound with an organohalide. tcichemicals.com This reaction has been successfully applied to dibromobenzenes to produce the desired coupled products with good selectivity and yield. beilstein-journals.org For instance, the Suzuki-Miyaura coupling of 2,18-bis(5-bromopyridi-2-yl)-5,10,15-triaryl Ni(II)porphyrin with 2,6-dibromopyridine (B144722) has been used to synthesize porphyrin arrays. acs.org The reaction conditions, including the choice of catalyst, base, and solvent, can significantly influence the outcome and selectivity of the coupling. beilstein-journals.orgresearchgate.net

Table 1: Examples of Suzuki-Miyaura Reactions

Reactant 1Reactant 2CatalystBaseSolventProductYield (%)
3,4,5-tribromo-2,6-dimethylpyridine2-methoxyphenylboronic acidPd(OAc)2, SPhosK3PO4xyleneMixture of atropisomeric 3,4,5-tri-(2-methoxyphenyl)-2,6-dimethylpyridines-
2,18-bis(5-bromopyridi-2-yl)-5,10,15-triaryl Ni(II)porphyrin2,6-dibromopyridine---2,18-bis(5-bromopyridi-2-yl)-5,10,15-triaryl Ni(II)porphyrin dimer-

Heck Reaction

The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.org This palladium-catalyzed reaction is a versatile method for C-C bond formation. semanticscholar.org While specific examples involving this compound are not detailed in the provided search results, the general applicability of the Heck reaction to aryl bromides suggests its potential for functionalizing this compound. organic-chemistry.orgsemanticscholar.orgrug.nl The efficiency of the Heck reaction can be influenced by the catalyst system, with N-heterocyclic carbene (NHC)-palladium complexes showing high stability and activity. semanticscholar.org

Sonogashira Reaction

The Sonogashira reaction is a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. libretexts.orgorganic-chemistry.org This reaction is widely used to synthesize conjugated enynes and arylalkynes. libretexts.org The reactivity of the halide in the Sonogashira reaction generally follows the order I > Br > Cl. libretexts.org In molecules with multiple different halogen substituents, the reaction can be selective for the more reactive halide. libretexts.org For instance, the Sonogashira reaction has been used in the synthesis of various alkynylpyridines from 3,5-dibromo-2,6-dichloropyridine, demonstrating the potential for selective functionalization. rsc.org Copper-free Sonogashira protocols have also been developed, offering milder reaction conditions. nih.gov

Investigations into Other Carbon-Carbon and Carbon-Heteroatom Bond Forming Reactions

Beyond the well-known cross-coupling reactions, this compound can participate in other bond-forming reactions.

Other Carbon-Carbon Bond Forming Reactions

The Ullmann reaction, which involves the copper-mediated coupling of aryl halides, is a classic method for forming aryl-aryl bonds. acs.org While typically requiring high temperatures, this reaction has been a cornerstone of biaryl synthesis. acs.org Additionally, the bromine atoms on this compound can be involved in the formation of hypercrosslinked polymers through reactions with external crosslinkers like α,α′-dichloro-p-xylene or α,α′-dibromo-p-xylene. rsc.org

Carbon-Heteroatom Bond Forming Reactions

Palladium-catalyzed reactions are also crucial for forming carbon-heteroatom bonds, such as C-N, C-O, and C-S bonds. cnr.itresearchgate.netnih.gov The Buchwald-Hartwig amination, for example, allows for the formation of C-N bonds from aryl halides. cnr.it Copper-catalyzed methods have also been developed for the formation of carbon-oxygen and carbon-nitrogen bonds. acs.orggoogle.com These reactions broaden the synthetic utility of this compound, enabling its incorporation into a wider range of functional molecules.

Exploration of Reactivity at the Methyl Positions through Functionalization

The methyl groups of this compound offer additional sites for chemical modification.

Bromination of Methyl Groups

The methyl groups can undergo radical bromination, typically using N-bromosuccinimide (NBS), to form bromomethyl groups. This transformation is a key step in the synthesis of various derivatives. mdpi.com The resulting α,α′-dibromo-p-xylene is a versatile intermediate used in the preparation of ligands and other complex molecules. sigmaaldrich.com The reaction conditions for bromination, including the choice of brominating agent and solvent, can be optimized to achieve desired outcomes. mdpi.com

Nucleophilic Substitution at the Benzylic Position

The brominated methyl groups are susceptible to nucleophilic substitution reactions. This reactivity is exploited in various synthetic applications, such as the cross-linking of peptides by reacting with thiol groups of cysteine residues. nih.gov The mechanism of this bis-alkylation can have both SN1 and SN2 character. nih.gov The resulting cyclized peptides have important applications in drug discovery. nih.gov

Future Research Directions and Emerging Applications

Development of Sustainable and Green Chemistry Approaches for 2,6-Dibromo-p-xylene Synthesis

The traditional synthesis of halogenated arenes often involves electrophilic aromatic substitution using molecular bromine (Br₂) and a Lewis acid catalyst, a process that can generate hazardous waste and lack regiochemical control. The future of this compound synthesis lies in the adoption of green chemistry principles to improve efficiency and environmental performance.

Research in green bromination focuses on replacing hazardous reagents with more benign alternatives and optimizing reaction conditions to conserve energy and reduce waste. For a substrate like p-xylene (B151628), achieving the specific 2,6-dibromo substitution pattern regioselectively is a significant challenge. Future sustainable approaches could involve catalyst design and the use of milder brominating systems. The development of methods for the direct dehydrogenation of simple arenes to generate reactive intermediates also represents a novel and more sustainable synthetic route. nih.gov

Parameter Traditional Bromination Method Potential Green Chemistry Approaches
Brominating Agent Molecular Bromine (Br₂)H₂O₂-HBr systems, N-Bromosuccinimide (NBS) with eco-friendly catalysts.
Catalyst Iron(III) bromide (FeBr₃), Aluminum chloride (AlCl₃)Zeolites, heteropoly acids, or reusable solid acid catalysts.
Solvent Halogenated solvents (e.g., CCl₄, CHCl₃)Solvent-free conditions, water, or biodegradable solvents.
Energy Input Often requires heatingMicrowave-assisted or ultrasound-assisted synthesis to reduce reaction times and energy use.
Waste Profile Acidic and halogenated waste streamsRecyclable catalysts and aqueous or minimal waste streams.

The advancement of these green methodologies is essential for making specialty chemicals like this compound more accessible and commercially viable for high-value applications in a sustainable manner.

Rational Design of Highly Functionalized Materials Incorporating this compound Scaffolds

Rational design involves creating materials with desired properties through the deliberate selection of molecular building blocks. While less common in materials science than its isomers, the unique geometry of this compound makes it an intriguing candidate for designing highly functionalized materials with specific architectures.

The two bromine atoms serve as versatile handles for post-synthetic modification, primarily through metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the precise installation of a wide range of functional groups. Unlike the linear polymers derived from 1,4-disubstituted isomers, the 1,3-relationship of the bromine atoms in this compound would introduce a distinct "kink" or angularity into a polymer backbone or a metal-organic framework (MOF). This structural feature can be exploited to control material properties such as solubility, morphology, and porosity.

For instance, its incorporation into conjugated polymers could disrupt planarity, leading to materials with altered photophysical properties suitable for organic electronics. Furthermore, its use as a precursor for phenyltropane analogues highlights its potential in the synthesis of complex, biologically active molecules, where the specific arrangement of substituents is critical for function. wikipedia.org

Isomeric Scaffold Structural Implication in Polymer Chains Potential Material Properties
α,α′-Dibromo-p-xylene Linear, flexible linkageHigh crystallinity, formation of films and fibers.
2,5-Dibromo-p-xylene Linear, rigid linkageHigh thermal stability, semiconducting properties in conjugated systems.
This compound Angular ("Kinked"), rigid linkageAmorphous or semi-crystalline nature, increased solubility, tailored porosity.

The future in this area involves synthesizing novel polymers and porous materials from this compound and characterizing how its unique geometry translates into functional advantages over materials made from more conventional isomers.

Integration of Machine Learning and Artificial Intelligence in Predicting this compound Reactivity and Synthesis Pathways

Artificial intelligence (AI) and machine learning (ML) are rapidly transforming chemical research by enabling the prediction of reaction outcomes, optimization of conditions, and design of novel synthetic routes. ijsetpub.com These data-driven tools can be applied to a molecule like this compound to accelerate its development and application.

Key AI applications relevant to this compound include:

Retrosynthesis Planning: AI models, particularly those based on deep learning, can propose synthetic pathways for a target molecule. engineering.org.cnchemrxiv.orgresearchgate.net For a specialized compound like this compound, an AI could analyze vast reaction databases to design a more efficient or higher-yielding synthesis from readily available starting materials. chemrxiv.org

Reactivity and Yield Prediction: Machine learning models can be trained to predict the outcome and yield of chemical reactions with high accuracy. ijsetpub.com For this compound, this could mean predicting its reactivity in selective cross-coupling reactions. For example, an algorithm could determine the optimal catalyst, ligand, and temperature to favor mono- or di-substitution at the bromine sites, saving significant experimental time and resources.

Property Prediction: AI can predict the physical and chemical properties of novel materials. myworkdayjobs.com If this compound were incorporated into a new polymer, ML models could forecast properties like its glass transition temperature, solubility, or electronic bandgap, guiding the rational design process before synthesis is ever attempted.

The integration of AI tools, such as graph neural networks and sequence-to-sequence models, will allow chemists to more effectively harness the potential of unique building blocks like this compound by navigating the complex chemical space of its potential reactions and applications. engineering.org.cn10senses.com

Potential Role in Novel Chemical Transformations and Methodologies for Advanced Organic Synthesis

The presence of two ortho- and meta-directing methyl groups combined with two reactive bromine atoms makes this compound a valuable substrate for exploring novel chemical transformations. One of the most significant emerging roles for such polyhalogenated aromatic compounds is as precursors to highly reactive intermediates, particularly arynes. tcichemicals.comwiley-vch.de

Arynes are neutral, highly reactive species derived from an aromatic ring by the formal removal of two substituents from adjacent carbon atoms, resulting in a formal triple bond within the ring. tcichemicals.com They are powerful intermediates for the rapid construction of complex molecular architectures. This compound can serve as a precursor to 3,6-dimethylbenzyne. This transformation is typically achieved by treating the dibromo compound with a strong organometallic base, such as n-butyllithium, which induces a lithium-halogen exchange followed by the elimination of lithium bromide.

Once generated in situ, the aryne intermediate can be "trapped" by a wide variety of reaction partners:

[4+2] Cycloadditions (Diels-Alder Reactions): Trapping with dienes like furan (B31954) or cyclopentadiene (B3395910) can rapidly generate complex, polycyclic aromatic hydrocarbons.

Nucleophilic Addition: Arynes are highly electrophilic and react readily with nucleophiles, allowing for the introduction of new substituents onto the aromatic ring.

Sigma Bond Insertions: They can insert into certain sigma bonds, leading to unique bond formations.

The use of heterocyclic aryne precursors has proven to be a powerful strategy for synthesizing functionalized heterocycles. sigmaaldrich.com By analogy, the generation of an aryne from this compound provides a modern and efficient pathway to highly substituted and sterically congested benzene (B151609) derivatives that would be challenging to synthesize using traditional cross-coupling methods. This positions the compound as a key tool for advanced organic synthesis and the discovery of novel molecules. rsc.org

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2,6-Dibromo-p-xylene, and how can reaction conditions be optimized for high yield?

  • Methodological Answer : this compound is typically synthesized via bromination of p-xylene using bromine (Br₂) in the presence of a Lewis acid catalyst (e.g., FeBr₃). Optimization involves controlling reaction temperature (e.g., 0–25°C) and stoichiometry (e.g., molar ratio of 2:1 Br₂ to p-xylene). Post-reaction purification via recrystallization or column chromatography ensures high purity. Reaction monitoring using thin-layer chromatography (TLC) or GC-MS is critical for yield optimization .

Q. What spectroscopic and computational methods are used to characterize this compound?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : ¹H and ¹³C NMR to confirm bromine substitution patterns and aromatic proton environments.
  • IR Spectroscopy : Identification of C-Br stretching vibrations (~500–600 cm⁻¹).
  • DFT Calculations : To predict vibrational frequencies, electronic properties (e.g., HOMO-LUMO gaps), and molecular electrostatic potentials. Refer to studies on analogous brominated xylenes for validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

  • Methodological Answer : Use PPE (gloves, goggles, lab coat) due to its irritant properties. Work in a fume hood to avoid inhalation. Waste must be segregated and disposed via certified hazardous waste services. Detailed protocols for brominated aromatic compounds are outlined in chemical safety guidelines .

Advanced Research Questions

Q. How can DFT studies improve the understanding of electronic properties and reactivity of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations, such as B3LYP/6-311++G(d,p), predict electronic transitions, charge distribution, and reactive sites. For example, studies on 3,6-dibromo-p-xylene derivatives reveal bromine's electron-withdrawing effects, lowering HOMO-LUMO gaps and enhancing electrophilic substitution reactivity. Cross-validate computational results with experimental UV-Vis and cyclic voltammetry data .

Q. How should researchers address contradictions in spectroscopic data when analyzing this compound derivatives?

  • Methodological Answer : Contradictions may arise from solvent effects, impurities, or tautomerism. Resolve discrepancies by:

  • Repeating experiments under controlled conditions (e.g., dry solvents, inert atmosphere).
  • Using complementary techniques (e.g., X-ray crystallography for structural confirmation).
  • Applying multivariate analysis (e.g., PCA) to identify outlier data points. Refer to frameworks for qualitative data contradiction resolution .

Q. What role does this compound play in the synthesis of fluorinated polymers for advanced electronic materials?

  • Methodological Answer : As a precursor, it introduces bromine substituents for subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) to attach fluorinated groups. Fluorinated polymers derived from such intermediates exhibit low dielectric constants and high thermal stability, suitable for flexible electronics. Optimize polymerization conditions (e.g., catalyst loading, temperature) to control molecular weight and polydispersity .

Q. How can researchers design experiments to study the environmental persistence of this compound degradation products?

  • Methodological Answer : Conduct accelerated degradation studies under UV light or with oxidizing agents (e.g., H₂O₂/Fe³⁺). Analyze metabolites via LC-MS/MS and compare with computational predictions (e.g., QSAR models). Monitor bioaccumulation potential using partition coefficient (log P) measurements and aquatic toxicity assays .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.